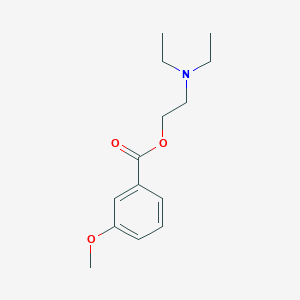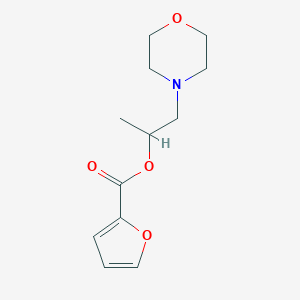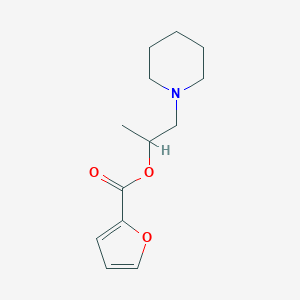![molecular formula C13H19NO3 B295134 2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B295134.png)
2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate, also known as MPAF, is a chemical compound with potential applications in scientific research. It is a derivative of furan and is synthesized through a specific method.
Wirkmechanismus
The mechanism of action of 2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. This compound has also been shown to inhibit the formation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to inhibit the proliferation of cancer cells. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research related to 2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate. One direction is to further investigate its potential as a treatment for Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and to identify its molecular targets. Finally, there is potential for the development of new drugs based on the structure of this compound, particularly for the treatment of inflammatory diseases and cancer.
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. It has anti-inflammatory and anti-cancer properties and has been studied for its potential use in the treatment of Alzheimer's disease. While its mechanism of action is not fully understood, it has been shown to inhibit the activity of certain enzymes and to improve cognitive function in animal models. Future research directions include further investigation of its potential as a treatment for Alzheimer's disease, identification of its molecular targets, and development of new drugs based on its structure.
Synthesemethoden
2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate is synthesized through a multi-step process, starting with the reaction of furfural with methylamine. This reaction produces 2-(methylamino) furan, which is then reacted with isopropylamine to form 2-[methyl(propan-2-yl)amino]ethyl furan-2-carboxylate. Finally, this compound is reacted with acryloyl chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
Molekularformel |
C13H19NO3 |
|---|---|
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
2-[methyl(propan-2-yl)amino]ethyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C13H19NO3/c1-11(2)14(3)8-10-17-13(15)7-6-12-5-4-9-16-12/h4-7,9,11H,8,10H2,1-3H3/b7-6+ |
InChI-Schlüssel |
ZDWALRWNPMUICD-VOTSOKGWSA-N |
Isomerische SMILES |
CC(C)N(C)CCOC(=O)/C=C/C1=CC=CO1 |
SMILES |
CC(C)N(C)CCOC(=O)C=CC1=CC=CO1 |
Kanonische SMILES |
CC(C)N(C)CCOC(=O)C=CC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B295076.png)
